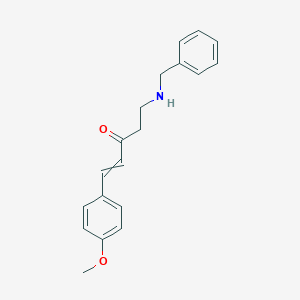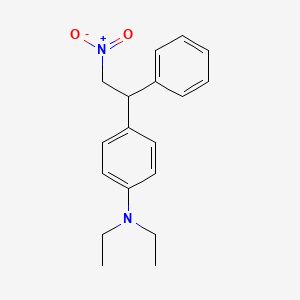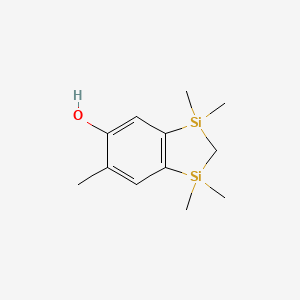
1,1,3,3,6-Pentamethyl-2,3-dihydro-1H-1,3-benzodisilol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol is a silicon-containing organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of silicon atoms in its structure imparts distinct characteristics compared to its carbon analogs, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate silicon-containing precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
For large-scale production, the synthesis of 1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol may involve:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize costs.
Use of Catalysts: Catalysts are employed to enhance the efficiency of the reaction.
Scale-Up Techniques: Techniques such as continuous flow reactors may be used to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can convert the compound into different silicon-containing derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various silicon-containing derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets triggers specific biochemical pathways, leading to the desired outcome.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-disilaindan-5-ol
- 1,1,3,3,6-Hexamethyl-1,3-disilaindan-5-ol
Uniqueness
1,1,3,3,6-Pentamethyl-1,3-disilaindan-5-ol is unique due to its specific silicon-containing structure, which imparts distinct chemical properties and reactivities compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
827339-68-4 |
|---|---|
Fórmula molecular |
C12H20OSi2 |
Peso molecular |
236.46 g/mol |
Nombre IUPAC |
1,1,3,3,6-pentamethyl-2H-1,3-benzodisilol-5-ol |
InChI |
InChI=1S/C12H20OSi2/c1-9-6-11-12(7-10(9)13)15(4,5)8-14(11,2)3/h6-7,13H,8H2,1-5H3 |
Clave InChI |
NVJJMHFJZYDVJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1O)[Si](C[Si]2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
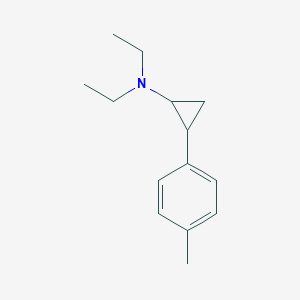
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
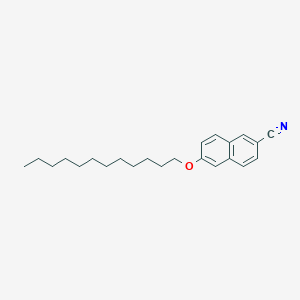

![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
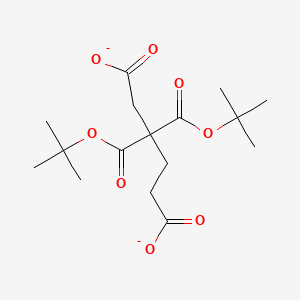
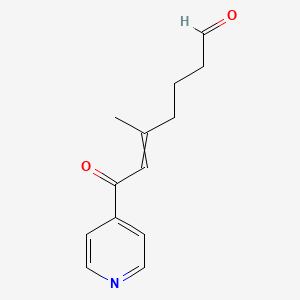
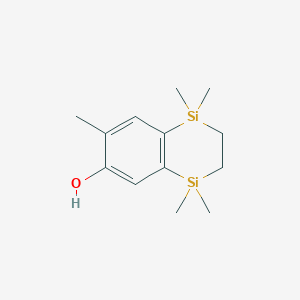
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
